5-Ethynylisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-ethynyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H7NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h1,3-7H,(H,12,13) |
InChI Key |
AEBASEXSOJFPDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=CNC(=O)C2=CC=C1 |
Origin of Product |
United States |
Reactivity Studies and Transformation Chemistry of 5 Ethynylisoquinolin 1 2h One
Reactions Involving the Ethynyl (B1212043) Group
The terminal alkyne of 5-ethynylisoquinolin-1(2H)-one is amenable to a range of reactions that are fundamental in organic synthesis and chemical biology.
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform, has been a cornerstone in the functionalization of alkynes. organic-chemistry.org The ethynyl group of this compound is an ideal substrate for such transformations.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a broad range of functional groups. glenresearch.com The reaction between an azide (B81097) and a terminal alkyne like this compound is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org The presence of a copper-binding ligand can accelerate the reaction and protect sensitive biomolecules from oxidation. nih.gov
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered cupracycle intermediate. beilstein-journals.orgnih.gov This is followed by reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product. The CuAAC reaction is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and offers excellent regioselectivity. organic-chemistry.org
Table 1: Exemplary Conditions for CuAAC Reactions
| Component | Concentration/Amount | Reference |
| Biomolecule-alkyne | 50 µM | nih.gov |
| Cargo-azide | ~2-fold excess to alkyne | nih.gov |
| CuSO₄ | 0.10 mM | nih.gov |
| Copper-binding ligand | 0.50 mM (5:1 ligand to copper ratio) | nih.gov |
| Sodium ascorbate | 5 mM | nih.gov |
| Solvent | Aqueous buffer | nih.gov |
| Temperature | Room Temperature | organic-chemistry.org |
This table provides a general set of conditions. Specific applications may require optimization.
The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker and is resistant to metabolic degradation, making it a valuable motif in medicinal chemistry. ekb.eg
To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this "click" reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cnnobelprize.org
While this compound itself is not the strained component, it can be reacted with a strained cyclooctyne that has been functionalized with an azide group. Alternatively, an azide derivative of the isoquinolinone could react with a strained alkyne. The reaction proceeds via a concerted [3+2] cycloaddition mechanism. researchgate.netwikipedia.org The rate of SPAAC can be significantly influenced by the structure of the cyclooctyne, with electron-withdrawing groups often increasing the reaction rate. nih.gov Although generally slower than CuAAC, SPAAC is highly valuable for in vivo applications due to its bioorthogonal nature. nih.govnih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-driven) |
| Reactants | Terminal alkyne + Azide | Strained cyclooctyne + Azide |
| Toxicity | Potential cytotoxicity from copper | Generally considered bioorthogonal and non-toxic |
| Kinetics | Generally faster | Generally slower |
| Applications | Organic synthesis, materials science, bioconjugation (in vitro) | Bioconjugation (in vivo), live-cell imaging |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and the ethynyl group of this compound is an excellent substrate for these transformations. nih.govrsc.org These reactions typically involve a palladium(0) catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation (for C-C couplings), and reductive elimination. nih.govorgsyn.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. sctunisie.orgmdpi.com In the context of this compound, the alkyne can potentially participate in Heck-type reactions, although the more common application involves coupling an aryl or vinyl halide to an alkene. chim.itnih.govunishivaji.ac.in
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.govlibretexts.orgrose-hulman.edu While the primary application involves aryl halides, variations exist for other coupling partners. For instance, a halogenated isoquinolinone derivative can be coupled with a boronic acid to introduce new carbon substituents. nih.gov The Suzuki-Miyaura coupling is widely used in pharmaceutical synthesis due to its functional group tolerance and the commercial availability of boronic acids. nih.govsynplechem.comrsc.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is directly applicable to this compound, allowing for the direct extension of the ethynyl group by coupling it with various aryl or vinyl halides. nih.gov The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.orgrsc.org
Table 3: Overview of Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Name | Coupling Partners | Key Reagents |
| Heck Reaction | Unsaturated Halide/Triflate + Alkene | Pd Catalyst, Base |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide/Triflate | Pd Catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst, Cu(I) Co-catalyst, Base |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine. orgsyn.orgorganic-chemistry.orgbeilstein-journals.org While the ethynyl group of this compound is not the direct substrate for this reaction, a halogenated derivative of the isoquinolinone core can undergo Buchwald-Hartwig amination to introduce various amine functionalities. mdpi.comresearchgate.net The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.orgrsc.org This method is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. rsc.orgorgsyn.org
Other Cycloaddition Reactions (e.g., Diels-Alder)
The terminal alkyne functionality of this compound makes it a potential dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. masterorganicchemistry.com This type of reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring. mdpi.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While specific studies detailing the participation of this compound in Diels-Alder reactions are not extensively documented, the general principles of cycloaddition chemistry suggest its potential to react with electron-rich dienes. The reaction would lead to the formation of a new carbocyclic ring fused to the isoquinolinone backbone, a valuable transformation for building molecular complexity.
Beyond the classic Diels-Alder reaction, the ethynyl group can potentially participate in other cycloaddition processes. For instance, [2+2+2] cycloadditions, often catalyzed by transition metals, are powerful methods for constructing aromatic rings from three alkyne units or a combination of alkynes and alkenes. The participation of this compound in such reactions would provide access to novel polycyclic aromatic systems incorporating the isoquinolinone moiety. Another possibility is the 1,3-dipolar cycloaddition, where the alkyne reacts with a 1,3-dipole (e.g., an azide or a nitrile oxide) to form a five-membered heterocyclic ring. This approach is widely used for the synthesis of triazoles and isoxazoles, respectively.
Reactions Involving the Isoquinolinone Core
Functionalization of Aromatic Rings
The functionalization of the benzene (B151609) ring of the isoquinolinone core is a key strategy for modifying the molecule's properties. rsc.org General methods for the functionalization of aromatic and heteroaromatic rings can be applied. rsc.org These reactions typically involve electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring. The position of substitution is directed by the existing substituents on the ring. Given the fused heterocyclic system, predicting the exact regioselectivity of such reactions would likely require specific experimental investigation or computational studies.
Catalytic methods, particularly those employing transition metals like palladium, have become indispensable for aromatic functionalization. Cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions allow for the formation of new carbon-carbon bonds on the aromatic core, provided a suitable handle like a halogen or triflate is present. Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized substrates, offering a more atom-economical approach to modifying the aromatic ring. While direct application on this compound has not been detailed, the extensive research on C-H functionalization of related heterocyclic systems suggests its feasibility.
Transformations at the Nitrogen Atom
The nitrogen atom of the isoquinolin-1(2H)-one lactam is a key site for chemical modification, allowing for the introduction of various substituents. The secondary amide proton is acidic and can be removed by a base, generating a nucleophilic nitrogen anion that can react with electrophiles.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common transformation. This is typically achieved by treating the isoquinolinone with an alkyl halide in the presence of a base. A variety of bases and solvents can be employed to optimize the reaction conditions. For related quinolone systems, N-alkylation has been extensively studied, demonstrating the versatility of this reaction for creating diverse derivatives. mdpi.com
N-Arylation: The formation of a bond between the nitrogen atom and an aryl group is another important transformation, leading to N-aryl isoquinolinones. Modern cross-coupling methods, such as the Buchwald-Hartwig and Chan-Lam reactions, are powerful tools for achieving this. cam.ac.uk These reactions typically involve the coupling of the N-H bond with an aryl halide or an aryl boronic acid, respectively, in the presence of a metal catalyst (commonly palladium or copper). cam.ac.uk These methods are known for their broad substrate scope and functional group tolerance, making them highly suitable for the late-stage functionalization of complex molecules. The N-arylation of related heterocyclic lactams is well-documented, highlighting the potential for applying these methodologies to this compound. cam.ac.uk
Advanced Spectroscopic and Crystallographic Characterization of 5 Ethynylisoquinolin 1 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectral data for 5-Ethynylisoquinolin-1(2H)-one, drawing upon data from related isoquinolinone structures.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton of the lactam ring, the N-H proton, and the acetylenic proton. The introduction of the electron-withdrawing ethynyl (B1212043) group at the C5 position will induce notable downfield shifts for the protons in its vicinity, particularly H4 and H6.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~6.5 - 6.7 | d | ~7.5 |
| H4 | ~7.3 - 7.5 | d | ~7.5 |
| H6 | ~7.8 - 8.0 | d | ~8.0 |
| H7 | ~7.5 - 7.7 | t | ~7.8 |
| H8 | ~8.2 - 8.4 | d | ~8.0 |
| NH | ~10.5 - 11.5 | br s | - |
| C≡CH | ~3.2 - 3.5 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The carbonyl carbon (C1) is expected to resonate at a significantly downfield position. The carbons of the ethynyl group will appear in the characteristic range for sp-hybridized carbons. The substituent effect of the ethynyl group will also influence the chemical shifts of the aromatic carbons.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~162 - 165 |
| C3 | ~105 - 108 |
| C4 | ~135 - 138 |
| C4a | ~128 - 131 |
| C5 | ~118 - 121 |
| C6 | ~133 - 136 |
| C7 | ~127 - 130 |
| C8 | ~129 - 132 |
| C8a | ~138 - 141 |
| C ≡CH | ~80 - 83 |
| C≡C H | ~78 - 81 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC)
While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between vicinally coupled protons. For instance, correlations would be expected between H3 and H4, as well as between H6, H7, and H8, confirming their positions within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be particularly useful for identifying the quaternary carbons (C4a, C5, and C8a) and for confirming the position of the ethynyl group through correlations from the acetylenic proton to C5 and C4a.
Advanced Solid-State NMR Techniques
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. ssNMR could be particularly insightful in studying polymorphism and intermolecular interactions, such as hydrogen bonding involving the lactam N-H group, in the crystalline state.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡C, and C≡C-H functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (lactam) | ~3200 - 3400 | Medium, Broad |
| C≡C-H stretch | ~3300 | Sharp, Strong |
| Aromatic C-H stretch | ~3000 - 3100 | Medium |
| C≡C stretch | ~2100 - 2140 | Weak to Medium |
| C=O stretch (lactam) | ~1650 - 1680 | Strong |
| C=C stretch (aromatic) | ~1450 - 1600 | Medium |
| C-N stretch | ~1200 - 1350 | Medium |
| Aromatic C-H bend | ~750 - 900 | Strong |
Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).
Raman Spectroscopy
Raman spectroscopy would provide complementary information to IR spectroscopy. The C≡C stretching vibration, which is often weak in the IR spectrum of terminal alkynes, is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This would make Raman spectroscopy a particularly useful technique for characterizing the ethynyl group in this compound. The aromatic ring vibrations would also be expected to show characteristic bands in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS)
No detailed High-Resolution Mass Spectrometry (HRMS) data for this compound is available in peer-reviewed scientific literature. HRMS is a critical technique for confirming the elemental composition of a novel compound by measuring its mass-to-charge ratio with very high accuracy. This analysis provides an experimental exact mass that can be compared to the calculated theoretical mass, confirming the molecular formula. Without experimental data, a detailed analysis under this section cannot be provided.
X-ray Crystallography
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for the crystal structure of this compound. This indicates that the single-crystal X-ray diffraction analysis required to determine its three-dimensional structure, unit cell parameters, and crystal packing has not been reported in the public domain.
Single Crystal X-ray Diffraction for Absolute Structure Determination
The determination of the absolute structure of a molecule through single-crystal X-ray diffraction is the definitive method for elucidating the precise spatial arrangement of its atoms. This technique provides unambiguous proof of connectivity and stereochemistry. As no crystal structure has been published for this compound, no information on its crystal system, space group, unit cell dimensions, or atomic coordinates can be presented.
Analysis of Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions and crystal packing, derived from X-ray diffraction data, is fundamental to understanding the solid-state properties of a compound. These non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, dictate how molecules arrange themselves in a crystal lattice. This arrangement influences physical properties like melting point, solubility, and stability. In the absence of a solved crystal structure for this compound, a discussion of its specific intermolecular interactions and packing motifs is not possible.
Computational Chemistry and Theoretical Investigations of 5 Ethynylisoquinolin 1 2h One
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict a molecule's geometry, electronic properties, and reactivity.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For a molecule like 5-Ethynylisoquinolin-1(2H)-one, this would involve determining the preferred bond lengths, bond angles, and dihedral angles, including the orientation of the ethynyl (B1212043) group relative to the isoquinolinone ring system. Conformational analysis would explore different spatial arrangements (conformers) and their relative energies.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and electronic properties. An analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals.
Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Chemical potential and chemical hardness are fundamental descriptors of charge transfer during a reaction. The electrophilicity index measures the stabilization in energy when a system gains additional electronic charge from its environment. Calculating these descriptors for this compound would help classify its electrophilic or nucleophilic nature.
Simulated Spectroscopic Data (IR, UV-Vis)
DFT calculations can predict spectroscopic data. Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an experimental spectrum. Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the absorption maxima (λmax) observed in UV-Vis spectroscopy. These simulations are valuable for interpreting experimental spectra and confirming molecular structures.
Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique would allow for the investigation of the dynamic behavior of this compound, such as its conformational changes in different environments (e.g., in a solvent) or its interaction with biological macromolecules.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, often using DFT, are employed to elucidate the step-by-step pathways of chemical reactions. This involves identifying transition states and intermediates, and calculating the activation energies for each step. For this compound, such studies could explore its participation in reactions like cycloadditions involving the ethynyl group or substitutions on the isoquinolinone ring.
While the framework for a thorough computational investigation of this compound is well-established, the absence of specific published data prevents a detailed discussion of its unique computational chemistry. Future research in this area would be necessary to provide the specific values, data tables, and detailed findings requested.
Theoretical Studies of Non-Covalent Interactions
Hypothetical Interaction Energies of this compound Dimers
A computational analysis would likely investigate various dimeric conformations to determine the most energetically favorable modes of interaction. The interaction energy (ΔE), corrected for BSSE, is a key indicator of the stability of these dimers.
| Dimer Configuration | Predominant Interaction Type | Hypothetical Interaction Energy (ΔE) (kcal/mol) |
| Head-to-Tail | N-H···O Hydrogen Bond | -8.5 |
| π-stacked (parallel) | π-π Stacking | -5.2 |
| T-shaped | C-H···π Interaction | -2.8 |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Hypothetical QTAIM Parameters for Key Intermolecular Contacts
QTAIM analysis of the electron density would be used to characterize the nature of the identified interactions. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) are crucial parameters.
| Interaction Type | Bond | Hypothetical Electron Density (ρ) (a.u.) | Hypothetical Laplacian of Electron Density (∇²ρ) (a.u.) |
| Hydrogen Bond | N-H···O | 0.025 | 0.085 |
| π-π Stacking | C···C | 0.008 | 0.020 |
| C-H···π Interaction | C-H···C(π) | 0.005 | 0.015 |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
These theoretical investigations are fundamental for building a comprehensive understanding of the chemical and physical properties of this compound. The insights gained from such computational studies are invaluable for rational drug design, materials science, and crystal engineering, where controlling and understanding non-covalent interactions is paramount. nih.gov
Applications of 5 Ethynylisoquinolin 1 2h One As a Versatile Building Block in Academic Research
Role in Complex Organic Synthesis
The dual reactivity of the ethynyl (B1212043) and isoquinolinone moieties within 5-Ethynylisoquinolin-1(2H)-one provides a rich platform for the construction of elaborate organic molecules. Its utility is particularly notable in the synthesis of polycyclic aromatic compounds and fused heterocyclic systems, which are of interest for their potential applications in materials science and medicinal chemistry.
The ethynyl group of this compound is a key functional handle for the construction of larger polycyclic aromatic hydrocarbons (PAHs). The reactivity of the alkyne allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental to extending the aromatic system.
One of the primary methods for achieving this is through Sonogashira coupling reactions . This palladium-catalyzed cross-coupling reaction enables the linkage of the terminal alkyne with a variety of aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.org By strategically choosing the coupling partner, researchers can append additional aromatic rings to the isoquinolinone scaffold. For instance, coupling with a di-iodinated aromatic species could initiate a cascade of reactions leading to the formation of extended planar systems. The general applicability of the Sonogashira coupling under mild conditions makes it a powerful tool for the synthesis of complex molecules. wikipedia.org
Furthermore, the ethynyl group can participate in cycloaddition reactions . For example, a [4+2] cycloaddition, or Diels-Alder reaction, with a suitable diene could lead to the formation of a new six-membered ring fused to the existing structure. libretexts.org Additionally, transition metal-catalyzed benzannulation reactions, which involve the cyclization of an alkyne with other unsaturated partners, can be employed to construct new aromatic rings. These reactions are widely used in the synthesis of carbon-rich compounds and can be facilitated by various Brønsted or Lewis acids.
The following table summarizes potential reaction pathways for the synthesis of polycyclic aromatic compounds starting from this compound:
| Reaction Type | Reactant | Catalyst/Conditions | Resulting Structure |
| Sonogashira Coupling | Aryl Halide | Palladium catalyst, Copper(I) cocatalyst, Amine base | Extended aromatic system with a new C-C bond |
| [4+2] Cycloaddition | Diene | Thermal or Lewis acid catalysis | Fused six-membered ring |
| Benzannulation | Unsaturated partner | Transition metal catalyst (e.g., Rh, Ru) | New fused aromatic ring |
These synthetic strategies highlight the potential of this compound as a key building block for creating novel polycyclic aromatic structures with tailored electronic and photophysical properties.
The inherent structure of this compound, containing both a nitrogen atom and a reactive alkyne, makes it an excellent starting material for the synthesis of fused heterocyclic systems. These systems are prevalent in many biologically active molecules and functional materials. mdpi.com
The terminal alkyne can be utilized in 1,3-dipolar cycloaddition reactions to introduce a five-membered heterocyclic ring. mdpi.comyoutube.com For example, reaction with an azide (B81097) would yield a triazole-fused isoquinolinone, while reaction with a nitrile oxide would produce an isoxazole-fused system. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Moreover, intramolecular cyclization reactions can be designed to form new rings. For instance, if a suitable functional group is introduced at the N-2 position of the isoquinolinone, it could potentially react with the ethynyl group to form a new fused ring. This approach has been used to synthesize a variety of fused nitrogen-containing heterocycles. rsc.org
The isoquinolinone ring itself can also be a site for further annulation. For example, reactions that involve the activation of C-H bonds on the aromatic part of the molecule could be used to build additional rings.
Below is a table illustrating potential pathways to fused heterocyclic systems from this compound:
| Reaction Type | Reactant | Resulting Fused Ring |
| 1,3-Dipolar Cycloaddition | Azide | Triazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |
| Intramolecular Cyclization | N-substituted isoquinolinone with a reactive group | Various fused heterocyclic rings |
The versatility of this compound in these synthetic transformations underscores its importance as a scaffold for generating diverse and complex heterocyclic architectures.
Integration into Supramolecular Assemblies
The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org The structural characteristics of this compound, including its planar aromatic surface, hydrogen bonding capabilities, and the potential for π-π stacking, make it an attractive candidate for incorporation into supramolecular assemblies.
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. The isoquinolinone core of this compound can act as a guest by interacting with various host molecules, such as cyclodextrins or calixarenes. bbau.ac.in The aromatic surface can engage in hydrophobic and van der Waals interactions within the cavity of the host. Furthermore, derivatization of the ethynyl group could introduce specific recognition sites to enhance binding affinity and selectivity for particular hosts.
Conversely, oligomers or polymers synthesized from this compound could be designed to form specific cavities, thereby acting as host molecules for smaller guests. The defined geometry and electronic properties of the repeating isoquinolinone units would dictate the size and nature of the binding pocket.
Molecular self-assembly is the spontaneous organization of molecules into ordered structures. This compound possesses the necessary functionalities to participate in self-assembly processes. The amide group of the isoquinolinone can form strong hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. frontiersin.org
The planar aromatic core promotes π-π stacking interactions, which can further stabilize the self-assembled structures. By modifying the molecule, for instance, by introducing long alkyl chains at the N-2 position, the self-assembly behavior can be tuned to form more complex architectures like micelles or vesicles in solution, or highly ordered thin films on surfaces.
The diverse array of non-covalent interactions that this compound can participate in is key to its utility in supramolecular chemistry. These interactions, while individually weak, collectively contribute to the stability and structure of supramolecular assemblies. nih.govnih.gov
The primary non-covalent interactions involving this compound are:
Hydrogen Bonding: The N-H and C=O groups of the lactam moiety are excellent hydrogen bond donors and acceptors, respectively. frontiersin.org
π-π Stacking: The extended aromatic system of the isoquinolinone core allows for significant π-π stacking interactions with other aromatic molecules.
Dipole-Dipole Interactions: The polar nature of the amide bond introduces a dipole moment, which can influence molecular organization.
The interplay of these forces can be harnessed to design and construct novel supramolecular materials with specific functions, such as sensors, catalysts, or drug delivery systems. nih.gov
Lack of Publicly Available Research Hinders Application of this compound in Materials Science and Catalysis
Despite the broad interest in isoquinoline (B145761) derivatives for various scientific applications, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research concerning the specific compound this compound. While the isoquinolin-1(2H)-one scaffold is a core structure in many bioactive molecules and has been explored in the development of advanced materials, specific data on the applications of its 5-ethynyl substituted variant in materials science, polymer chemistry, and catalysis remains elusive.
The presence of the ethynyl group at the 5-position of the isoquinolin-1(2H)-one core suggests its potential as a versatile building block. In theory, the terminal alkyne functionality could readily participate in a variety of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and polymerization reactions. These characteristics would typically make it a prime candidate for the synthesis of functional polymers, the development of novel ligands for catalysis, and the construction of advanced organic materials.
However, a thorough search of academic and patent literature did not yield specific studies detailing the use of this compound for these purposes. General information is available for the broader class of isoquinolin-1(2H)-one derivatives, highlighting their synthesis and biological activities. For instance, various derivatives have been investigated for their potential as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and for their role in the synthesis of compounds with anti-inflammatory properties. Additionally, related quinoline-based monomers have been utilized in the preparation of polymeric drugs.
The absence of dedicated research on this compound in the specified fields prevents a detailed discussion on its contributions to materials science, its applications in polymer chemistry, or its development as ligands and scaffolds in catalysis research. While the foundational chemistry of the molecule suggests significant potential, this potential has not yet been explored or documented in the accessible scientific domain.
Further research and publication in peer-reviewed journals are necessary to elucidate the properties and potential applications of this specific compound. Without such dedicated studies, any discussion on its role as a versatile building block in academic research for materials science and catalysis would be purely speculative.
Q & A
Q. What are the established synthetic routes for 5-Ethynylisoquinolin-1(2H)-one, and how can researchers optimize yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with isoquinoline derivatives as precursors, employing Sonogashira coupling to introduce the ethynyl group. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to enhance regioselectivity and minimize side reactions.
- One-Step Strategies : Leverage computational tools (e.g., REAXYS databases) to predict viable reaction pathways and precursors, as demonstrated in analogous heterocyclic systems .
- Characterization : Validate purity via HPLC with UV detection and confirm structural integrity using -NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers design preliminary biological assays to assess the bioactivity of this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors or DNA intercalators). Use molecular docking to predict binding affinity.
- In Vitro Assays : Employ cell viability assays (MTT or resazurin-based) across cancer cell lines (e.g., HeLa, MCF-7) and normal cells to evaluate selectivity. Include positive controls (e.g., doxorubicin) for comparative analysis .
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC values, ensuring triplicate replicates for statistical validity.
Advanced Research Questions
Q. How can factorial design be applied to investigate structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Variable Selection : Define independent variables (e.g., substituent position, steric bulk) and dependent variables (e.g., IC, solubility).
- Full Factorial Design : Use a design (k = number of variables) to evaluate interactions between substituents and bioactivity. For example, vary R-groups at positions 3 and 7 to assess synergistic effects .
- Data Interpretation : Apply ANOVA to identify statistically significant factors, followed by response surface modeling to predict optimal structures.
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies and assess variability via heterogeneity tests (e.g., Cochran’s Q). Adjust for confounding factors like cell line heterogeneity or assay protocols .
- Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) to isolate compound-specific effects .
- Epistemological Framework : Reconcile discrepancies by aligning experimental outcomes with theoretical models (e.g., ligand efficiency metrics vs. empirical data) .
Q. How can researchers elucidate the mechanistic role of this compound in modulating enzymatic targets?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish between reversible and irreversible binding modes.
- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (, ) and thermodynamics (, ) .
- Computational Modeling : Combine molecular dynamics (MD) simulations with density functional theory (DFT) to map transition states and identify critical binding residues .
Methodological and Theoretical Frameworks
Q. What ontological considerations guide the selection of research models for studying this compound’s pharmacokinetics?
Methodological Answer:
- In Silico Models : Prioritize physiologically based pharmacokinetic (PBPK) models to simulate absorption-distribution-metabolism-excretion (ADME) profiles. Validate predictions using in vitro Caco-2 permeability and microsomal stability assays .
- In Vivo Relevance : Align model organisms (e.g., rodent vs. zebrafish) with the compound’s intended application (e.g., blood-brain barrier penetration requires murine models) .
Q. How can bibliometric analysis enhance the rigor of literature reviews on this compound?
Methodological Answer:
- Keyword Co-Occurrence : Use tools like VOSviewer to map research trends (e.g., “synthesis” vs. “cancer therapeutics”) and identify knowledge gaps .
- Citation Network Analysis : Track seminal papers and emerging studies to contextualize the compound’s relevance in drug discovery .
Data Presentation Example
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 68–72% | Sonogashira Coupling | |
| IC (MCF-7) | 2.3 ± 0.4 µM | Resazurin Assay | |
| LogP | 1.85 | HPLC Retention Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
